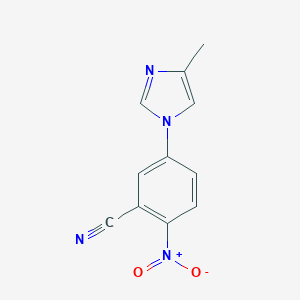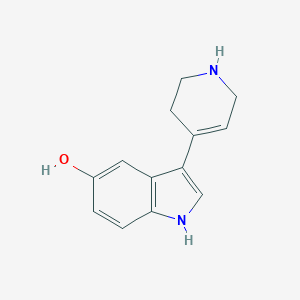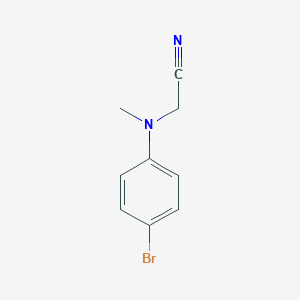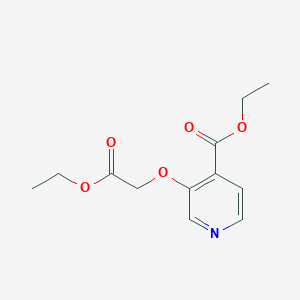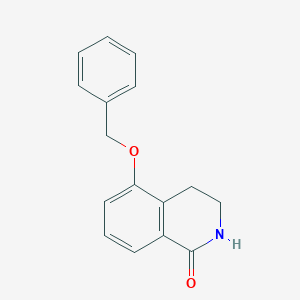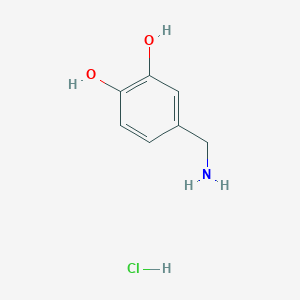
4-(Aminomethyl)benzene-1,2-diol hydrochloride
描述
4-(Aminomethyl)benzene-1,2-diol hydrochloride (4-AMBDH) is an organic compound with a chemical formula of C7H9ClN2O2. It is a colorless crystalline solid that is slightly soluble in water and ethanol. 4-AMBDH is a derivative of benzene and is used in scientific research as a reagent, catalyst, and in the synthesis of other compounds.
科学研究应用
4-(Aminomethyl)benzene-1,2-diol hydrochloride is used in scientific research for a variety of purposes. It can be used as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, and as a substrate for enzymatic reactions. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of polymers and other materials.
作用机制
Target of Action
The primary target of 4-(Aminomethyl)benzene-1,2-diol hydrochloride, also known as Dopamine, is the dopamine receptors in the central and peripheral nervous systems . These receptors play a crucial role in a variety of physiological processes including motor control, cognition, reward, and regulation of prolactin secretion .
Mode of Action
Dopamine interacts with its receptors by binding to them and inducing a series of biochemical reactions that lead to the generation of signals within the neuron . This interaction results in changes in neuron firing rates and patterns, which in turn influence the activity of the neural circuits in which these neurons participate .
Biochemical Pathways
Dopamine is a catecholamine, meaning it has a catechol nucleus and is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters . It is synthesized from the amino acid tyrosine, which is modified by tyrosine hydroxylase to form DOPA . DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine . Once formed, dopamine is packaged into vesicles for transmission across the synapse in response to stimuli .
Pharmacokinetics
The action of dopamine is terminated by two methods: reuptake or taking up of dopamine by the dopamine transporter into the pre-synaptic membrane, and enzymatic breakdown of dopamine by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO) .
Result of Action
The molecular and cellular effects of dopamine’s action are diverse and depend on the specific neural circuits in which it is released. In general, dopamine can modulate neuron firing rates and patterns, alter synaptic plasticity, and influence gene expression . These effects contribute to dopamine’s roles in motor control, cognition, reward, and other physiological processes .
Action Environment
The action, efficacy, and stability of dopamine can be influenced by various environmental factors. For example, the presence of drugs of abuse, such as cocaine, can increase the presence of dopamine in the synaptic cleft, thereby increasing the intensity of dopamine’s action . .
实验室实验的优点和局限性
4-(Aminomethyl)benzene-1,2-diol hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also relatively stable, making it suitable for use in long-term experiments. However, it is slightly soluble in water and ethanol, making it difficult to use in aqueous solutions.
未来方向
There are a number of potential future directions for the use of 4-(Aminomethyl)benzene-1,2-diol hydrochloride in scientific research. It could be used in the development of new drugs and therapies, as well as in the synthesis of new materials. It could also be used in the development of new catalysts and reagents for use in organic synthesis. Furthermore, it could be used in the development of new enzymes and enzyme inhibitors. Finally, it could be used in the development of new polymers and other materials.
合成方法
4-(Aminomethyl)benzene-1,2-diol hydrochloride can be synthesized through a nucleophilic substitution reaction. This involves the reaction of 4-chloro-1,2-dihydroxybenzene and an amine, such as ethylenediamine, in aqueous solution. This reaction produces 4-(Aminomethyl)benzene-1,2-diol hydrochloride and hydrochloric acid. The hydrochloric acid can then be removed by distillation to produce a pure sample of 4-(Aminomethyl)benzene-1,2-diol hydrochloride.
属性
IUPAC Name |
4-(aminomethyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRARYNEDYNCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537564 | |
| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)benzene-1,2-diol hydrochloride | |
CAS RN |
1124-40-9 | |
| Record name | 1,2-Benzenediol, 4-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)benzene-1,2-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





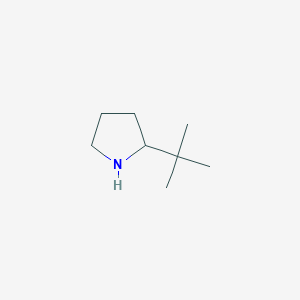
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)



